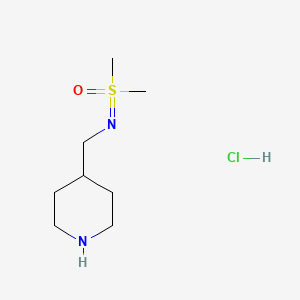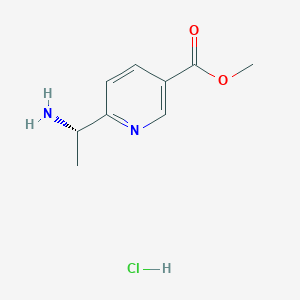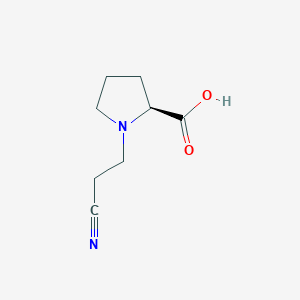
L-Proline, 1-(2-cyanoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-(2-cyanoethyl)- is a derivative of L-Proline, a natural amino acid. This compound is characterized by the addition of a cyanoethyl group to the proline structure. It is used in various chemical reactions and has applications in organic synthesis due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-Proline, 1-(2-cyanoethyl)- typically involves the reaction of L-Proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Proline, 1-(2-cyanoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-(2-cyanoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of L-Proline, 1-(2-cyanoethyl)- can yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
L-Proline, 1-(2-cyanoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of L-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Proline, 1-(2-cyanoethyl)- include other derivatives of L-Proline, such as:
- L-Proline, 1-(2-hydroxyethyl)-
- L-Proline, 1-(2-aminoethyl)-
- L-Proline, 1-(2-methoxyethyl)-
Uniqueness
L-Proline, 1-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1 |
Clé InChI |
WNTANCZONMQZGC-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CCC#N)C(=O)O |
SMILES canonique |
C1CC(N(C1)CCC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


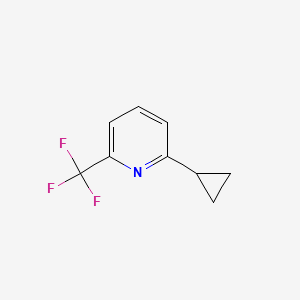
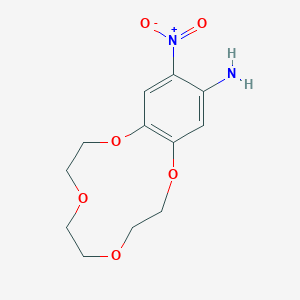



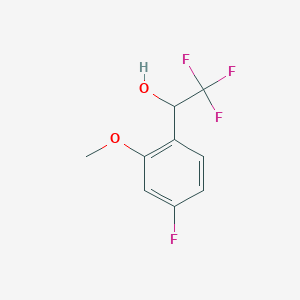


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
